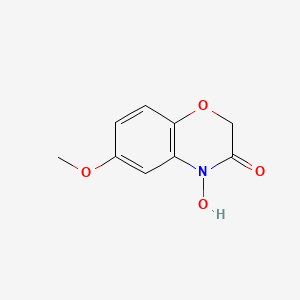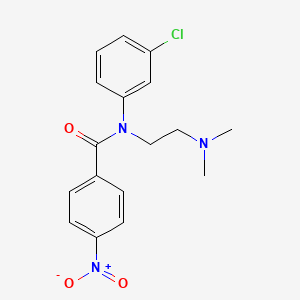
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 3-chlorophenyl group, a 2-(dimethylamino)ethyl group, and a 4-nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-nitrobenzoic acid, undergoes nitration to introduce the nitro group at the para position.
Amidation: The nitrated product is then subjected to amidation with 3-chloroaniline to form N-(3-chlorophenyl)-4-nitrobenzamide.
Alkylation: The final step involves the alkylation of the amide with 2-(dimethylamino)ethyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 3-chloroaniline.
Applications De Recherche Scientifique
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the dimethylaminoethyl moiety can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-benzamide: Lacks the nitro group, which may affect its chemical reactivity and biological activity.
N-(3-Chlorophenyl)-N-(2-(methylamino)ethyl)-4-nitrobenzamide: Contains a methylamino group instead of a dimethylamino group, potentially altering its properties.
Uniqueness
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide is unique due to the combination of the 3-chlorophenyl, 2-(dimethylamino)ethyl, and 4-nitrobenzamide moieties. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
853334-48-2 |
|---|---|
Formule moléculaire |
C17H18ClN3O3 |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H18ClN3O3/c1-19(2)10-11-20(16-5-3-4-14(18)12-16)17(22)13-6-8-15(9-7-13)21(23)24/h3-9,12H,10-11H2,1-2H3 |
Clé InChI |
OXZWFOOCQQPOBR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C1=CC(=CC=C1)Cl)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


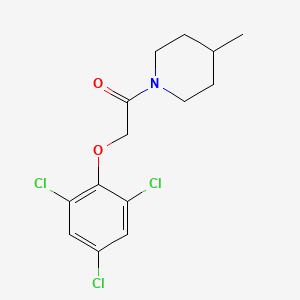
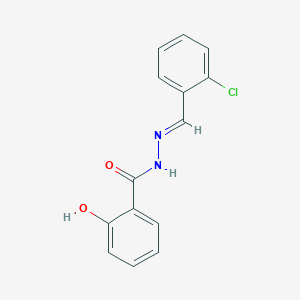

![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
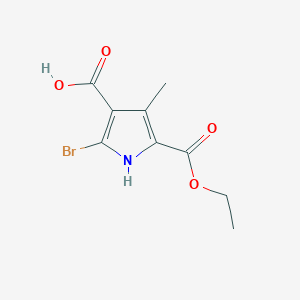
![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
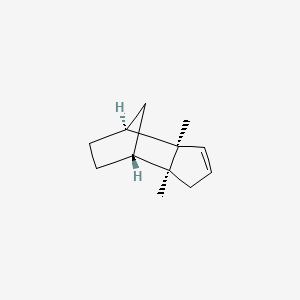
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)
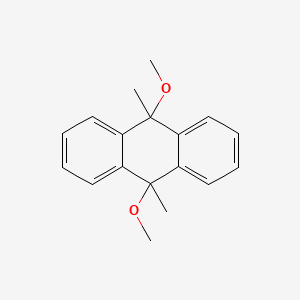
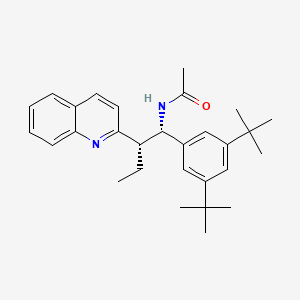

![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)
